Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate is an organic compound with the molecular formula C12H17N3O3. It is a derivative of pyrido[3,4-d]pyrimidine, a bicyclic structure that is of significant interest in medicinal chemistry due to its potential biological activities .
Preparation Methods
The synthesis of Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 2-(dimethylamino)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- Tert-butyl 4-oxo-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
IUPAC Name |
tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCAUWCVINXUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(=NC=NC2=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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